molecular formula C29H21NO2 B11564685 1-[(E)-[(2-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate

1-[(E)-[(2-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate

Cat. No.: B11564685
M. Wt: 415.5 g/mol
InChI Key: KZXLPEZOKLWLBN-UHFFFAOYSA-N
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Description

1-[(E)-[(2-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a 2-methylphenyl imino group and a naphthalene-1-carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[(2-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate typically involves the condensation of 2-methylbenzaldehyde with 2-aminonaphthalene to form the imine intermediate. This intermediate is then reacted with naphthalene-1-carboxylic acid chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane or toluene to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[(2-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(E)-[(2-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(E)-[(2-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the naphthalene ring system can intercalate into DNA, disrupting its structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    1-[(E)-[(2-Methylphenyl)imino]methyl]naphthalene-2-ol: Similar structure but with a hydroxyl group instead of the carboxylate ester.

    2-[(E)-[(2-Methylphenyl)imino]methyl]naphthalene-1-carboxylate: Similar structure but with the imine group at a different position on the naphthalene ring.

    1-[(E)-[(2-Methylphenyl)imino]methyl]naphthalene-2-sulfonate: Similar structure but with a sulfonate group instead of the carboxylate ester.

Uniqueness

1-[(E)-[(2-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the imine and carboxylate ester groups allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C29H21NO2

Molecular Weight

415.5 g/mol

IUPAC Name

[1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] naphthalene-1-carboxylate

InChI

InChI=1S/C29H21NO2/c1-20-9-2-7-16-27(20)30-19-26-24-14-6-4-11-22(24)17-18-28(26)32-29(31)25-15-8-12-21-10-3-5-13-23(21)25/h2-19H,1H3

InChI Key

KZXLPEZOKLWLBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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